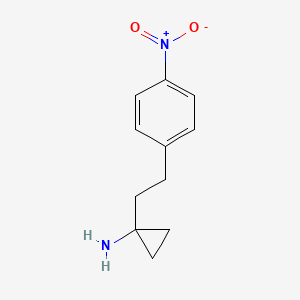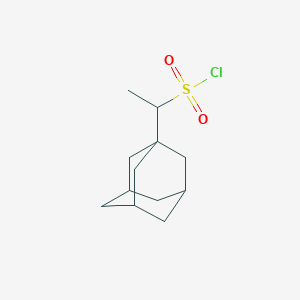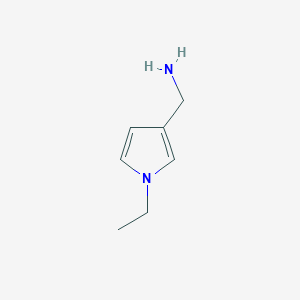
(1-ethyl-1H-pyrrol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-pyrrol-3-yl)methanamine: is an organic compound with the molecular formula C7H12N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrrol-3-yl)methanamine typically involves the alkylation of pyrrole derivatives. One common method is the reaction of pyrrole with ethylamine under controlled conditions to introduce the ethyl group at the nitrogen atom. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (1-ethyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1-ethyl-1H-pyrrol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-pyrrol-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing the function of the target molecule.
Comparaison Avec Des Composés Similaires
- (1-methyl-1H-pyrrol-3-yl)methanamine
- (1-propyl-1H-pyrrol-3-yl)methanamine
- (1-butyl-1H-pyrrol-3-yl)methanamine
Comparison: Compared to its analogs, (1-ethyl-1H-pyrrol-3-yl)methanamine has unique properties due to the presence of the ethyl group. This can influence its reactivity, solubility, and interaction with biological targets. The ethyl group may provide an optimal balance between hydrophobicity and steric effects, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H12N2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(1-ethylpyrrol-3-yl)methanamine |
InChI |
InChI=1S/C7H12N2/c1-2-9-4-3-7(5-8)6-9/h3-4,6H,2,5,8H2,1H3 |
Clé InChI |
VWYWRMVYZDEIPA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


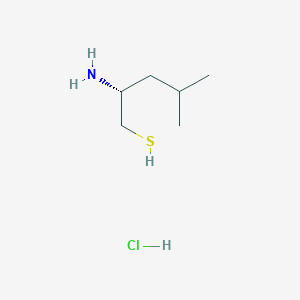
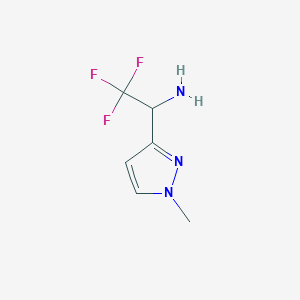


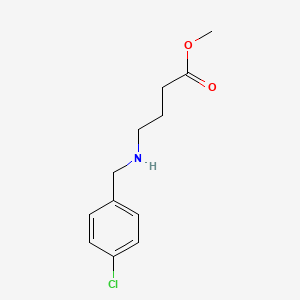


![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
